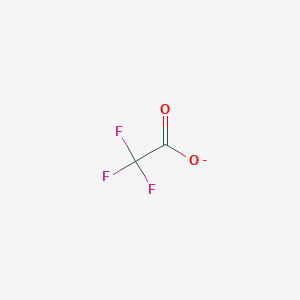

Trifluoroacetate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

14477-72-6 |

|---|---|

Molekularformel |

C2F3O2- |

Molekulargewicht |

113.02 g/mol |

IUPAC-Name |

2,2,2-trifluoroacetate |

InChI |

InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)/p-1 |

InChI-Schlüssel |

DTQVDTLACAAQTR-UHFFFAOYSA-M |

SMILES |

C(=O)(C(F)(F)F)[O-] |

Kanonische SMILES |

C(=O)(C(F)(F)F)[O-] |

Andere CAS-Nummern |

14477-72-6 |

Synonyme |

Acid, Trifluoroacetic Cesium Trifluoroacetate Trifluoroacetate Trifluoroacetate, Cesium Trifluoroacetic Acid |

Herkunft des Produkts |

United States |

Environmental Sources and Formation Pathways of Trifluoroacetate

Anthropogenic Contributions to Environmental Trifluoroacetate Load

Human activities are the principal driver of TFA contamination in the environment. nih.gov The primary anthropogenic source of TFA is the atmospheric degradation of certain gaseous precursors. mdpi.com Additionally, industrial activities, such as the production of pharmaceuticals and fluoropolymers, and the degradation of some pesticides contribute to the environmental TFA load. pfasfree.org.ukresearchgate.net

Atmospheric Degradation of Fluorocarbon Precursors

The atmospheric breakdown of several hydrochlorofluorocarbons (HCFCs), hydrofluorocarbons (HFCs), and hydrofluoroolefins (HFOs) is a significant source of TFA. unep.org These compounds, used widely as refrigerants and in other applications, undergo chemical reactions in the atmosphere that lead to the formation of TFA.

HFCs, introduced as replacements for ozone-depleting chlorofluorocarbons (CFCs), are a major source of atmospheric TFA. copernicus.orgeureau.org The atmospheric degradation of HFCs is initiated by their reaction with hydroxyl (OH) radicals. kth.se

One of the most significant HFC precursors to TFA is HFC-134a (1,1,1,2-tetrafluoroethane). copernicus.orgfluorocarbons.org While it has a relatively long atmospheric lifetime of about 14 years, allowing for global distribution, its degradation can yield TFA. copernicus.org However, the conversion rate of HFC-134a to TFA is not 100%, with estimates varying. Some studies suggest a yield of around 7-20% kth.se, while others indicate it could be as low as approximately 30% or even lower under certain atmospheric conditions. copernicus.org The degradation of other HFCs, such as HFC-125 and HFC-143a, also contributes to TFA formation, although they are considered minor sources. honeywell.com

HFOs are the latest generation of refrigerants, favored for their low global warming potential and short atmospheric lifetimes. yujiamerica.com However, some HFOs are efficient precursors to TFA. mdpi.com The shift from HFCs to HFOs is expected to increase the formation of TFA in the atmosphere. fluorocarbons.org

A prominent example is HFO-1234yf (2,3,3,3-tetrafluoropropene), a replacement for HFC-134a in mobile air conditioning systems. copernicus.org HFO-1234yf has a short atmospheric lifetime of about 10-14 days and degrades almost completely, with a molar yield of approximately 100%, into TFA. atmosphere.coolhoneywell.com This rapid and efficient conversion means that TFA deposition from HFO-1234yf is more localized near emission sources compared to the more globally distributed deposition from longer-lived HFCs. copernicus.org

It is important to note that not all HFOs are significant TFA precursors. For instance, HFO-1234ze has a much lower TFA formation yield of less than 10%. kth.se

The atmospheric degradation of HFCs and HFOs is primarily initiated by reaction with the hydroxyl radical (OH). kth.se This initial reaction leads to the formation of a fluoroalkyl radical, which then undergoes a series of oxidation steps.

In the case of HFC-134a and HFO-1234yf, these oxidation pathways ultimately produce trifluoroacetyl fluoride (B91410) (CF3C(O)F). copernicus.orghoneywell.com This intermediate compound is then rapidly hydrolyzed in atmospheric water droplets (clouds, fog, and rain) to form trifluoroacetic acid (TFA). copernicus.orghoneywell.com The TFA is then removed from the atmosphere through wet deposition (rain, snow, and fog) and dry deposition. honeywell.com

Initiation: HFC/HFO + OH radical → Fluoroalkyl radical + H2O

Oxidation: Fluoroalkyl radical + O2 → Fluoroalkyl peroxy radical

Further Reactions: A series of reactions leading to the formation of CF3C(O)F

Hydrolysis: CF3C(O)F + H2O → CF3COOH (TFA) + HF

Recent research has also suggested that Criegee intermediates, another type of atmospheric oxidant, may play a role in the atmospheric lifetime of TFA, potentially reducing it in certain regions. mdpi.com

Hydrofluoroolefins (HFOs) as Emerging Precursors

Degradation of Trifluoromethyl-Containing Organic Compounds

Besides fluorocarbons, a vast number of other man-made chemicals contain the trifluoromethyl (-CF3) group and have the potential to degrade into TFA. unep.org

A significant number of agricultural pesticides contain the trifluoromethyl group and can act as precursors to TFA. unep.orgeureau.org It is estimated that around 10% of pesticides on the market contain a C-CF3 moiety. eureau.org The degradation of these pesticides in the terrestrial environment can lead to the formation of TFA, which can then enter water systems through runoff or groundwater. unep.org

Some examples of pesticides that are known or suspected to degrade to TFA include:

Trifluralin: A widely used herbicide. unep.orgresearchgate.net

Flufenacet (B33160): Another common herbicide. eureau.orgwikipedia.org

Fluazifop-P-butyl: An herbicide. unep.org

Fipronil: An insecticide. unep.org

3-trifluoromethyl-4-nitrophenol (TFM): A lampricide used to control sea lamprey, which has been shown to photolytically degrade to TFA with a yield of about 17%. unep.org

Studies have suggested that in agricultural areas, PFAS pesticides may be the largest source of TFA contamination in groundwater. pro.earthpan-europe.info While the atmospheric contribution from volatile pesticides exists, the primary pathway for TFA from agricultural sources is believed to be through degradation in the soil followed by transport into water bodies. unep.org

Data on Trifluoroacetate Precursors

The following tables provide a summary of key fluorocarbon and pesticide precursors to Trifluoroacetate.

Table 1: Fluorocarbon Precursors to Trifluoroacetate

| Precursor | Type | Atmospheric Lifetime | Molar TFA Yield (%) |

|---|---|---|---|

| HFC-134a | HFC | ~14 years copernicus.org | 7-30% copernicus.orgkth.se |

| HFO-1234yf | HFO | ~10-14 days atmosphere.cool | ~100% honeywell.comatmosphere.cool |

| HFO-1234ze | HFO | - | <10% kth.se |

| HCFC-123 | HCFC | - | - |

Table 2: Examples of Pesticide Precursors to Trifluoroacetate

| Pesticide | Type | Notes on TFA Formation |

|---|---|---|

| Trifluralin | Herbicide | Can degrade to produce TFA. unep.org |

| Flufenacet | Herbicide | A known TFA precursor. eureau.orgwikipedia.org |

| 3-trifluoromethyl-4-nitrophenol (TFM) | Lampricide | Photolytically degrades to TFA with a ~17% yield. unep.org |

| Fipronil | Insecticide | Contains a CF3 group and is a potential TFA precursor. unep.org |

Pharmaceutical Compounds as Sources of Trifluoroacetate

A number of pharmaceutical compounds containing a trifluoromethyl (-CF3) group can degrade to form trifluoroacetate. vlaanderen.beresearchgate.net This degradation can occur through metabolic processes in the body or through environmental degradation pathways after excretion. nih.govcambridge.org

Notable examples of pharmaceuticals that can act as precursors to TFA include:

Inhaled Anesthetics: Several volatile anesthetics are metabolized in the liver, leading to the formation of TFA. cambridge.orgnysora.com

Halothane (B1672932): Oxidative metabolism of halothane by cytochrome P-450 enzymes produces trifluoroacetyl chloride, which is then hydrolyzed to trifluoroacetate. scirp.organnualreviews.org This metabolite is also implicated in halothane-induced hepatitis. wikipedia.org

Isoflurane and Desflurane: These anesthetics also undergo oxidative metabolism to produce trifluoroacetate, although to a lesser extent than halothane. cambridge.orgnysora.compharmgkb.org

Sevoflurane (B116992): While sevoflurane is metabolized, it primarily forms hexafluoroisopropanol and does not result in the formation of trifluoroacetylated liver proteins. nysora.comscielo.br However, some studies suggest it can be metabolized to a small extent to a trifluoroacetylated reactive intermediate (TFA). nih.gov

Antidepressants: The widely used antidepressant fluoxetine (B1211875) has been shown to biodegrade into trifluoroacetate. nih.govdntb.gov.ua Bacterial degradation of fluoxetine can yield 4-(trifluoromethyl)phenol (B195918) (TFMP), which is further broken down, ultimately resulting in trifluoroacetate as a persistent end product. nih.govresearchgate.netresearchgate.net

Other Pharmaceuticals: Research has investigated other pharmaceuticals containing the CF3 group, such as the antidepressant seproxetine and the anti-inflammatory drug celecoxib , as potential precursors to TFA due to their chemical structures. diva-portal.org Studies have also pointed to the antidiabetic drug sitagliptin as a potential source. nih.govcabidigitallibrary.org

Industrial Emissions of Trifluoroacetate and its Precursors

Industrial activities are a major source of TFA and its precursors in the environment. pfasfree.org.uk This includes direct emissions from chemical manufacturing facilities where TFA is used as a reagent or is produced as a byproduct, and indirect emissions from the atmospheric degradation of other industrial chemicals. mdpi.comarcgis.com

Key industrial precursors to trifluoroacetate include:

Hydrochlorofluorocarbons (HCFCs) and Hydrofluorocarbons (HFCs): Developed as replacements for ozone-depleting chlorofluorocarbons (CFCs), many of these compounds degrade in the atmosphere to form TFA. unep.orgnih.gov The atmospheric degradation process typically involves reaction with hydroxyl (OH) radicals, leading to the formation of an intermediate compound (CF3COX, where X is F or Cl), which then hydrolyzes in clouds to form TFA. nasa.govresearchgate.netescholarship.org

Examples of these precursors include HCFC-123 , HCFC-124 , and HFC-134a . unep.orgnasa.gov

Hydrofluoroolefins (HFOs): The latest generation of refrigerants, such as HFO-1234yf , also break down in the atmosphere to form TFA. pfasfree.org.uk While having a lower global warming potential, the atmospheric degradation of HFO-1234yf is relatively rapid, leading to the formation and subsequent deposition of TFA in rainwater. pfasfree.org.uk

The table below summarizes some of the key industrial precursors and their relationship to TFA formation.

| Precursor Compound | Type | Primary Use | Formation Pathway to TFA |

| HFC-134a | Hydrofluorocarbon | Refrigerant | Atmospheric Oxidation |

| HCFC-123 | Hydrochlorofluorocarbon | Refrigerant, Blowing Agent | Atmospheric Oxidation |

| HCFC-124 | Hydrochlorofluorocarbon | Refrigerant | Atmospheric Oxidation |

| HFO-1234yf | Hydrofluoroolefin | Refrigerant | Atmospheric Oxidation |

Fluorinated Fire-Fighting Foams as Environmental Contributors

Aqueous film-forming foams (AFFF), used for extinguishing flammable liquid fires, have historically contained various per- and polyfluoroalkyl substances. While much of the focus has been on longer-chain PFAS like PFOA and PFOS, the degradation of some fluorinated compounds present in AFFF formulations can also contribute to the formation of shorter-chain PFAS, including trifluoroacetate. Industrial activities related to the production of fire-fighting chemicals are recognized as a source of TFA contamination. pfasfree.org.uk

Oxidative Treatment of Per- and Polyfluoroalkyl Substances (PFAS)

In an effort to remediate water contaminated with PFAS, various advanced oxidation processes (AOPs) are being developed and implemented. These treatment technologies aim to break down the highly stable long-chain PFAS into less harmful substances. However, this degradation process can lead to the formation of smaller, more mobile PFAS, including trifluoroacetate, as a terminal end product. mdpi.com Consequently, while addressing the contamination of certain PFAS, these treatment methods can inadvertently become a secondary source of TFA in the treated water. mdpi.com

Fluoropolymer Degradation

Fluoropolymers are widely used in a vast array of industrial and consumer products due to their high thermal stability and chemical resistance. However, under high temperatures (thermolysis), these polymers can degrade and release a variety of fluorinated compounds, including trifluoroacetate. nih.govcswab.orgturi.org

Polytetrafluoroethylene (PTFE): Commonly known by the trade name Teflon, PTFE can produce TFA upon thermal degradation. nih.govturi.org This can occur directly or through the formation of intermediate products that subsequently degrade into TFA in the atmosphere. nih.gov The thermolysis of PTFE and other fluoropolymers in applications such as non-stick cookware, industrial ovens, and engine additives is considered a potential source of TFA in the environment. nih.govcswab.orgnih.gov Studies have shown that heating PTFE to temperatures of 500°C and above can result in TFA yields of around 1.2%. nih.gov

Other Fluoropolymers: Other fluoropolymers, such as poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) and poly(vinylidene fluoride-co-chlorotrifluoroethylene) (PVDF-CTFE) , also produce TFA upon thermolysis, with yields of 0.9% and 0.3% respectively. nih.gov The thermolysis of chlorofluoropolymers can also lead to the formation of chlorodifluoroacetate alongside TFA. cswab.org

The thermal degradation of fluoropolymers not only produces TFA but also a range of other polyfluorinated and polychlorinated carboxylic acids. nih.govturi.org

Point Source Discharges and Diffuse Emissions

The release of trifluoroacetate into the environment occurs through both concentrated point sources and more dispersed diffuse emissions.

Wastewater Treatment Plant Effluents

Wastewater treatment plants (WWTPs) are significant pathways for the introduction of trifluoroacetate into the aquatic environment. pfasfree.org.uk TFA enters WWTPs from various sources, including the excretion of TFA-forming pharmaceuticals and the use of consumer products containing TFA precursors. pfasfree.org.ukarcgis.com

Conventional wastewater treatment processes are generally ineffective at removing TFA due to its high water solubility, persistence, and mobility. researchgate.netenvirotech-online.com As a result, TFA concentrations can remain largely unchanged from the influent to the effluent. pfasfree.org.uk In some cases, treatment processes themselves, such as ozonation, can even lead to the formation of TFA from the degradation of precursor compounds present in the wastewater. researchgate.net

Landfill Leachate Contributions

Landfills are a notable source of trifluoroacetate in the environment. acs.org As products containing per- and polyfluoroalkyl substances (PFAS), of which TFA is a member, are discarded and break down, TFA can be released into the landfill leachate. diva-portal.org This leachate, a liquid that has passed through the waste, can then contaminate groundwater and surface water.

Studies have identified TFA in landfill leachate, with concentrations varying significantly depending on the landfill's contents and age. For instance, a study of landfill leachates in Sweden found TFA concentrations ranging from 12.3 ng/L to 9340 ng/L. diva-portal.org Another study reported concentrations in landfill leachate between <34 and 6900 ng/L, suggesting that leaching from landfills is a relevant pathway for TFA to enter the environment. oru.se Research has also indicated an association between TFA and landfills through principal component analysis. acs.org

Industrial Process Emissions

A variety of industrial activities contribute to the release of trifluoroacetate into the environment. Direct emissions can occur from facilities that manufacture or use TFA. For example, TFA is used as a reagent and solvent in chemical synthesis and polymer production. naturvardsverket.se

Significant indirect sources include the atmospheric degradation of certain hydrofluorocarbons (HFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluoroolefins (HFOs), which are used as refrigerants, foam-blowing agents, and in other applications. fluorocarbons.orgresearchgate.net For instance, the refrigerant HFO-1234yf degrades in the atmosphere to form TFA. fluorocarbons.orgglobalfact.org

An inventory of fluorspar production and industrial use from 1930 to 1999 estimated that industrial emissions of TFA were in the range of 230,000 to 470,000 tonnes during that period. fluorocarbons.orgscirp.org This estimate includes TFA generated from the degradation of some HCFCs, HFCs, anesthetics, and certain fluorinated feedstocks. researchgate.netscirp.org The degradation of some pesticides containing a trifluoromethyl (CF3) group is also a recognized source of TFA. wikipedia.org

The following table summarizes estimated industrial TFA emissions from various sources between 1930 and 1999. researchgate.net

| Source | Estimated TFA Emissions (tonnes) |

| HCFCs (HCFC-123, 124) | 16,100 |

| HFCs (HFC-134a, 227ea, 125, 143a) | 6,700 |

| Total Estimated Industrial Emissions (including pesticides, pharmaceuticals, etc.) | 230,000 - 470,000 |

This table is based on data from an inventory of fluorspar production and industrial use from 1930-1999. researchgate.net

Natural Sources and Background Concentrations of Trifluoroacetate

While industrial activities are a major source, there is evidence to suggest that trifluoroacetate also occurs naturally.

Evidence for Ubiquitous Natural Occurrence of Trifluoroacetate

Trifluoroacetate is found in various environmental compartments across the globe, including in remote locations far from industrial sources. nih.gov It has been detected in rainwater, snow, and ocean water worldwide. fluorocarbons.orgresearchgate.net For example, samples of rain from Ireland and Poland, and snow from Canada, Sweden, New Zealand, and East Antarctica contained TFA in concentrations ranging from 1 to 1100 ng/L. researchgate.net

The presence of TFA in deep ocean waters, with ages exceeding 1,000 years, further supports the existence of natural sources. fluorocarbons.orgnih.gov Measurements in the Atlantic, Pacific, and Arctic oceans have shown relatively consistent TFA concentrations of around 200 ng/L, even at significant depths. nih.govfluorocarbons.org The total amount of TFA in the oceans is estimated to be between 61 and 205 million tonnes. fluorocarbons.orgfluorocarbons.org It is suggested that over 95% of the TFA salts found in the oceans are from natural origins. globalfact.orgfluorocarbons.org

However, the notion of natural TFA sources is still a subject of scientific discussion. Some studies did not detect TFA in pre-industrial freshwater samples from Greenland and Denmark, suggesting no significant natural sources in those specific locations. naturvardsverket.se A 2021 review concluded that the presence of TFA in the deep ocean is not sufficient evidence on its own to confirm natural occurrence without a well-understood formation mechanism. fluorocarbons.orgrsc.org

Proposed Natural Formation Mechanisms (e.g., Deep-Sea Hydrothermal Vents)

One of the leading hypotheses for the natural formation of trifluoroacetate is through processes occurring in deep-sea hydrothermal vents. fluorocarbons.orgglobalfact.orgfluorocarbons.org These vents are openings in the seafloor that release geothermally heated water. It is proposed that chemical reactions in or around these vents could generate TFA. fluorocarbons.org

Studies of water profiles near underwater vents in the Pacific Ocean and the Mediterranean Sea have suggested that some of these vents may be natural sources of TFA. nih.gov The consistent concentrations of TFA found in deep ocean waters lend support to this theory, as these locations are largely isolated from recent anthropogenic inputs. fluorocarbons.org While the exact mechanisms are still under investigation, the presence of other naturally occurring fluorinated organic substances, such as carbon tetrafluoride (CF4) in granites, indicates that natural fluorination processes do occur. fluorocarbons.org

Environmental Fate and Transport of Trifluoroacetate

Persistence and Environmental Stability of Trifluoroacetate

The defining characteristic of trifluoroacetate in the environment is its extreme persistence. acs.orgnih.gov This stability stems from the strong carbon-fluorine bonds within its molecular structure, which make it highly resistant to degradation processes that break down most other organic compounds. mdpi.com Consequently, TFA is not known to degrade to any significant extent under typical environmental conditions, leading to its accumulation, particularly in aquatic systems. mdpi.comeurofins.se Its persistence means that its presence in the environment is long-lasting, with a potential for irreversible accumulation. acs.orgnih.gov

Trifluoroacetate demonstrates a high degree of resistance to both oxidative and reductive degradation. researchgate.nettandfonline.comkth.se The carbon-fluorine bonds are not readily cleaved by the hydroxyl radicals (•OH) that are responsible for much of the oxidative breakdown of organic pollutants in the environment. unit.noencyclopedia.pub Conventional advanced oxidation processes, such as those using UV light and hydrogen peroxide (UV/H₂O₂), are largely ineffective at degrading perfluorinated compounds like TFA because they lack hydrogen atoms that can be easily abstracted by hydroxyl radicals. unit.noencyclopedia.pub

Similarly, TFA is highly resistant to reductive degradation. While some laboratory studies under specific anaerobic conditions have reported the potential for microbial reductive defluorination of TFA, these findings have been difficult to reproduce and their relevance to natural environmental conditions is considered questionable. researchgate.nettandfonline.comkth.seresearchgate.net The consensus is that neither oxidative nor reductive processes are significant degradation pathways for TFA in the environment, contributing to its status as a persistent substance. researchgate.nettandfonline.com

Trifluoroacetate is also photochemically stable. Its light-absorption properties make it resistant to direct breakdown by sunlight in a process known as photochemical degradation. fluorocarbons.org While some research is exploring potential slow photochemical oxidation of TFA as a loss mechanism in the environment, it is not considered a significant removal pathway. futureenergysystems.ca The primary source of TFA in the atmosphere is, in fact, the photochemical breakdown of other fluorinated compounds, such as certain hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs). researchgate.netacs.org These precursor compounds are transformed in the troposphere, often through reactions with photochemically generated oxidants like hydroxyl radicals, to form intermediates that then hydrolyze to TFA. acs.orgacs.org

Resistance to Oxidative and Reductive Degradation

Atmospheric Transport and Deposition Dynamics

The atmospheric fate of trifluoroacetate is intrinsically linked to its precursor compounds, which include various hydrochlorofluorocarbons (HCFCs), hydrofluorocarbons (HFCs), and hydrofluoroolefins (HFOs). dss.go.thpnas.org These gases are released into the atmosphere and can be transported over vast distances before they degrade to form TFA. dss.go.thacs.org

Precursors to TFA, such as HFC-134a, have long atmospheric lifetimes, allowing them to become globally distributed. acs.org This long-range transport means that the subsequent formation and deposition of TFA is a global phenomenon, occurring even in remote regions far from industrial or urban emission sources. acs.orgfluorocarbons.org In contrast, shorter-lived precursors like HFOs tend to result in more regionalized deposition of TFA closer to their emission sources. fluorocarbons.org Once formed in the atmosphere, TFA itself is highly water-soluble and is efficiently removed from the atmosphere, primarily through deposition processes. pnas.orgfluorocarbons.org While some studies have investigated the potential for TFA to be transported from oceans back to the atmosphere via sea salt aerosols, this is considered a very minor pathway. fluorocarbons.org

Wet deposition is the primary mechanism for transferring trifluoroacetate from the atmosphere to terrestrial and aquatic ecosystems. acs.orgacs.org Due to its high water solubility and low Henry's Law constant, TFA is effectively scavenged from the air by rain, snow, and fog. acs.orgpnas.org This process is considered the most significant diffuse source of TFA to the nonmarine environment. acs.orgacs.orgexlibrisgroup.comnih.gov

Studies have documented the ubiquitous presence of TFA in precipitation worldwide, including in remote areas like the Arctic. arcgis.comresearchgate.net The concentration of TFA in rainwater can show significant seasonal and spatial variations. acs.org For instance, a comprehensive study in Germany found that TFA concentrations in precipitation fluctuate considerably throughout the year, with a pronounced seasonality suggesting enhanced formation of TFA from its precursors during the summer due to higher levels of photochemical oxidants. acs.orgacs.org

Interactive Table: TFA Concentrations in German Precipitation (2018-2019)

| Location Code | Median TFA Concentration (μg/L) | Precipitation-Weighted Average TFA Concentration (μg/L) |

|---|---|---|

| MO | - | 0.520 |

| SU | 0.377 | - |

| WK | 0.186 | 0.186 |

| SW | 0.128 | - |

Data from a 12-month nationwide monitoring campaign in Germany. acs.org

In addition to wet deposition, trifluoroacetate is also removed from the atmosphere through dry deposition. copernicus.orgnasa.gov This process involves the direct transfer and settling of gaseous and particulate TFA onto surfaces like soil, water, and vegetation. While wet deposition is generally the dominant removal pathway, dry deposition can be a significant contributor to the total deposition flux, particularly in arid or semi-arid regions with low rainfall. copernicus.orgresearchgate.net Modeling studies have estimated that dry deposition can account for a substantial fraction of the total TFA deposition. For example, one study simulating TFA deposition in the United States found that dry deposition contributed, on average, 26% of the total. researchgate.net Another model focusing on India, China, and the Middle East calculated that dry deposition accounted for 3-10% of the total deposition from HFO-1234yf emissions. copernicus.org

Gas-Particle Phase Partitioning and Aerosol Interactions

The partitioning of trifluoroacetate (TFA) between the gas and particle phases in the atmosphere is a complex process influenced by environmental conditions such as pH, temperature, and the amount of liquid water present. acs.org Generally, TFA is found in both the gas and particle phases. nih.gov Its distribution is significantly governed by the atmospheric liquid water content and pH.

Under conditions typical of fog and cloud water, which have high liquid water content, TFA is expected to partition almost entirely into the aqueous phase. acs.org This high solubility and subsequent dissociation in water contribute to its removal from the atmosphere through wet deposition (rain and snow). acs.orgmdpi.com Conversely, in environments with lower liquid water content, such as those typical of aerosols, and under more acidic conditions, a larger fraction of TFA is found in the gas phase. acs.org Of the two common atmospheric acids, TFA has a greater tendency to partition into the gas phase compared to hydrochloric acid (HCl) under similar conditions. acs.orgmdpi.com

The interaction of TFA with aerosols is multifaceted. While acidified sea salt aerosols are generally not considered a significant source of gaseous TFA, under most conditions, aerosols are more likely to act as a sink for TFA. acs.orgmdpi.com However, there is evidence that TFA can participate in the formation of new aerosol particles, particularly in the presence of sulfuric acid and dimethylamine, which could have implications for atmospheric processes and climate. acs.org The partitioning behavior is sensitive to various factors; for instance, at higher particulate matter concentrations (like PM2.5) and lower temperatures, atmospheric TFA shows a tendency to be more enriched in the particulate phase. acs.org Upon the evaporation of clouds, dissolved TFA is likely released back into the gas phase. acs.org

A summary of factors influencing TFA's gas-particle partitioning is presented below.

| Factor | Influence on Partitioning | Source |

| Atmospheric Liquid Water Content | High content (clouds, fog) favors partitioning to the aqueous/particle phase. | acs.org |

| pH / Acidity | Low pH (more acidic) favors partitioning to the gas phase. | acs.org |

| Temperature | Lower temperatures can favor enrichment in the particulate phase. | acs.org |

| Aerosol Composition | Acidified sea salt aerosols are unlikely to be a significant source of gas-phase TFA. | mdpi.com |

Aquatic Mobility and Distribution in Hydrospheric Compartments

As a highly soluble and persistent compound, trifluoroacetate is predominantly found in the Earth's hydrosphere, which acts as its ultimate sink. acs.orgnih.gov Once in aqueous environments, it primarily exists as the trifluoroacetate anion. mdpi.com

TFA is ubiquitously detected in freshwater systems, including rivers, lakes, and, to a lesser extent, groundwater. unep.orgnih.gov Its concentration in surface waters can vary based on location, season, and proximity to anthropogenic sources. unep.org Studies have documented a significant increase in TFA concentrations in streams over the past few decades. For example, a study resampling streams in California from the Bay Area to the Tahoe Basin found an average 6-fold increase in TFA concentrations over 23 years (from 1998 to 2021). nih.govdigitellinc.com The highest concentrations were often found in streams downwind of urban and industrial areas. nih.gov

Inputs into freshwater systems occur through wet deposition (rain and snow), runoff from land, and discharges from wastewater treatment facilities. unep.org While TFA has been detected in groundwater, levels have historically been very low, especially in older groundwater sources. dss.go.th However, its high mobility suggests a potential for leaching into groundwater from contaminated soils. unep.orgumweltbundesamt.de

Terminal or endorheic lakes, which lack significant outflows and lose water primarily through evaporation, are considered ultimate sinks for persistent, non-volatile substances like TFA. acs.orgunep.orgnih.gov Research has demonstrated that these systems can concentrate TFA over time. acs.orgnih.gov

Studies of terminal lakes in the Western United States have shown elevated TFA concentrations compared to their surface water inputs, confirming accumulation. acs.orgnih.gov For instance, in 2022, the Salton Sea exhibited a high concentration of 12,200 ng/L. acs.orgnih.gov A comparison with historical data from the late 1990s reveals a complex picture. While the input streams for lakes like Mono Lake and Pyramid Lake showed a 5.5 to 6.5-fold increase in TFA concentrations over 25 years, the concentration in Mono Lake itself remained relatively stable. acs.orgnih.gov In contrast, Pyramid Lake's concentration increased, aligning more with expectations based on inputs. nih.gov Basins with significant agricultural activity also appear to have higher TFA concentrations, suggesting agriculture as a potential source. nih.gov

| Terminal Lake | 1997/1998 Concentration (ng/L) | 2022 Concentration (ng/L) | Source |

| Mono Lake, CA | 192 | 199 | acs.orgnih.gov |

| Pyramid Lake, NV | 79 | 157 | acs.orgnih.gov |

| Salton Sea, CA | Not Available | 12,200 | acs.orgnih.gov |

TFA is widely distributed throughout the world's oceans, with concentrations varying by basin and depth. acs.orgresearchgate.net The oceans are the largest reservoir for TFA. mdpi.com

Atlantic Ocean: The Atlantic generally shows the highest and most consistent TFA concentrations. acs.orgresearchgate.net Depth profiles often exhibit concentrations of approximately 150 ng/L or greater throughout the water column. acs.org Recent measurements from 2022-2023 found surface water concentrations between 260 ng/L and 306 ng/L, and deep-water concentrations ranging from 237 ng/L to 294 ng/L, suggesting an increase over time compared to earlier studies. fluorocarbons.org

Pacific Ocean: The Pacific Ocean typically has much lower TFA concentrations, often below 10 ng/L in surface waters. acs.orgresearchgate.net Concentrations can increase with depth, but generally remain lower than in the Atlantic. acs.org

Arctic Ocean: Samples from the Canada Basin of the Arctic Ocean have revealed variable TFA concentrations, ranging from 60 to 160 ng/L in the upper 700 meters. acs.orgresearchgate.net In deep waters (below 800 m) with 14C ages over 1,000 years, concentrations were found to be constant at around 160 ng/L. acs.orgfluorocarbons.org

Due to its high water solubility and anionic nature, TFA is highly mobile in the aquatic environment. nih.govcopernicus.org Hydrological processes are key to its movement from terrestrial to aquatic systems. The primary transport mechanism for TFA from soils into streams is through quick runoff components, particularly subsurface storm flow. uni-freiburg.de Its transport is often correlated with discharge rates, where wet conditions enhance its export from catchments. uni-freiburg.de

Runoff from land is a significant pathway for TFA to enter surface waters. unep.org Modeling and field studies indicate that TFA is readily leached from soils, especially under wet conditions following precipitation events. umweltbundesamt.decopernicus.org Because it is not strongly retained in most soils, it is susceptible to being flushed into streams, rivers, and eventually the ocean. fluorocarbons.orgresearchgate.net

Global Oceanic Distribution and Profiles (Arctic, Atlantic, Pacific)

Terrestrial Environmental Interactions and Pathways

TFA deposited onto land from the atmosphere interacts with soil and vegetation. Its retention in soil is generally poor. fluorocarbons.orgresearchgate.net Studies have shown that TFA is a mobile organic compound in the majority of soil types. oregonstate.edu While soils with high organic matter content can retain more TFA (20-60% of added TFA) compared to mineral soils (0-15%), this retention is largely due to adsorption and is not considered irreversible. researchgate.netoregonstate.edu Therefore, soil is not a permanent sink, and TFA is ultimately expected to enter the aqueous compartment through leaching and runoff. fluorocarbons.orgresearchgate.net

A significant pathway for TFA in the terrestrial environment is its uptake by plants. mdpi.comacs.org Vascular plants can absorb TFA from the soil water through their roots, and it is then transported via the transpiration stream, where it can accumulate, particularly in leaves. acs.orgpnas.org Bioconcentration factors in plants have been reported to be very high, with some studies near industrial sites finding bioaccumulation factors as high as 13,000. acs.orgnih.gov Time-series studies using archived plant samples have shown a statistically significant positive trend in TFA concentrations in leaves and needles over the last few decades, reflecting increasing atmospheric deposition. tzw.deresearchgate.net This uptake by plants represents a significant pathway for TFA to enter terrestrial food webs. nih.gov

Soil Adsorption and Retention Mechanisms of Trifluoroacetate

The interaction of trifluoroacetate with soil is a critical factor governing its mobility and bioavailability. lternet.eduoregonstate.edu While generally considered to have poor retention in soil, several factors can influence its adsorption. acs.orgoregonstate.edu

Soil organic matter (SOM) content plays a significant role in the retention of trifluoroacetate. lternet.eduoregonstate.edu Studies have shown a positive correlation between TFA retention and the percentage of organic matter in the soil. oregonstate.edu Organic soils, such as those found in wetlands, peatlands, and boreal forests, exhibit greater retention of TFA compared to mineral soils. lternet.eduoregonstate.edu In some cases, organic soils have been found to sorb between 20% and 60% of added TFA, whereas mineral soils retained only 0-15%. lternet.edu The mechanism appears to be an adsorption phenomenon rather than irreversible binding. acs.org For instance, in a study of 54 different soils, the three soils where TFA was considered immobile all had high organic matter content ( >70%). oregonstate.edu

Interactive Table: TFA Retention in Different Soil Types

| Soil Type | TFA Retention (%) | Organic Matter Content |

| Organic Soils (Wetlands, Peatlands) | 20 - 60 | High |

| Mineral Soils | 0 - 15 | Low |

| Agricultural, Non-acidic Soils | 0.1 - 2.6 | Variable |

While organic matter is a key factor, mineral surfaces also contribute to TFA retention. oregonstate.edu Soils with variable charges, such as those containing allophanic and oxidic minerals, can adsorb the dissociated form of organic acids like TFA. lternet.edu Some mineral soils with high iron and aluminum content have demonstrated strong retention of TFA. oregonstate.edu The interaction of organic molecules with mineral surfaces can lead to their concentration and organization, potentially influencing their reactivity. mdpi.com The abundance of elements like titanium and aluminum on mineral surfaces has been shown to play a dominant role in the uptake of similar organic compounds. researchgate.net

The sorption of trifluoroacetate to soil particles is dependent on pH. lternet.eduoregonstate.edu Retention of TFA increases as the soil suspension pH decreases. lternet.eduoregonstate.edu This is a common characteristic for the adsorption of acidic organic compounds. lternet.edu In acidic conditions, minerals like aluminum and iron oxides have a greater propensity for sorption. researchgate.net Conversely, as the pH increases, the adsorption of anions like TFA tends to decrease. researchgate.net For example, one study demonstrated that TFA retention increased with decreasing pH for both an organic horizon and a mineral A horizon soil. oregonstate.edu

Due to its high solubility and predominant existence as an anion in the environment, trifluoroacetate is generally considered to be highly mobile in soils and susceptible to leaching. mdpi.comlternet.eduoregonstate.edu In many soil types, particularly those with low organic matter content, TFA shows little retention and is readily transported with soil water. acs.orglternet.edu The mobility of TFA can be classified based on its soil-water distribution coefficient (Kd). In a study of 54 soils, TFA was considered mobile (Kd = 0.1-0.5) in eight of the soils and exhibited intermediate mobility (Kd = 0.5-2) in fifteen. oregonstate.edu However, in soils with high organic matter content, TFA can be considered immobile (Kd > 10). oregonstate.edu The leaching of TFA is also influenced by the presence of competing anions, with increased concentrations of ions like fluoride (B91410), chloride, and sulfate (B86663) decreasing TFA retention. oregonstate.edueuropa.eu

Interactive Table: Mobility Classification of TFA based on Kd Values

| Mobility Class | Kd Value (L/kg) | Number of Soils (out of 54) |

| Immobile | > 10 | 3 |

| Low Mobility | 2 - 10 | 8 |

| Intermediate Mobility | 0.5 - 2 | 15 |

| Mobile | 0.1 - 0.5 | 8 |

| No Significant Retention | < 0.1 | 20 |

pH-Dependent Sorption Behavior

Plant Uptake and Accumulation of Trifluoroacetate

Plants can readily take up trifluoroacetate from the soil and water, leading to its accumulation, particularly in the leaves. acs.orgpnas.org

The primary pathway for trifluoroacetate uptake by terrestrial plants is through the roots from soil pore water. acs.orgmdpi.com This uptake is a continuous process driven by the plant's transpiration stream. acs.orgpnas.org Once absorbed, TFA is transported upwards and can bioconcentrate in the aerial parts of the plant, especially the leaves. acs.orglternet.edu

Research on wheat has shown that the uptake of TFA is an energy-dependent active process, likely mediated by carrier proteins. nih.gov The process was inhibited by a metabolic inhibitor (Na3VO4) and an anion channel blocker (9-AC), suggesting the involvement of specific transport mechanisms. nih.gov For ultra-short-chain perfluoroalkyl carboxylic acids like TFA, aquaporins and anion channels may also play a role in the uptake process. nih.gov Competition for uptake has been observed between TFA and other short-chain analogues. nih.gov Unlike some other compounds, the uptake of TFA in wheat has been observed to not reach a steady-state, indicating continuous accumulation as long as there is a source in the soil. acs.orgmdpi.com

Foliar Uptake Mechanisms (e.g., from Atmospheric Deposition)

Plants can absorb trifluoroacetate directly from the atmosphere through their leaves, a process known as foliar uptake. mdpi.comencyclopedia.pubumweltbundesamt.de This is a significant pathway for TFA to enter terrestrial ecosystems, particularly from atmospheric deposition in rain, fog, and dry deposition. mdpi.comdss.go.thresearchgate.net

Studies have shown that TFA present in the atmosphere can be deposited onto plant surfaces and subsequently absorbed. For instance, research on Pinus ponderosa (ponderosa pine) demonstrated that needles accumulated TFA when exposed to it as a mist, with the amount of accumulation being a function of both concentration and time. researchgate.net Another study observed that canopy throughfall in a conifer forest generally had higher TFA concentrations than rainwater collected in an open area, suggesting evaporative concentration on leaf and needle surfaces and subsequent rinse-off. dss.go.th This indicates that plant canopies can effectively intercept and concentrate atmospheric TFA.

The high solubility of TFA in water facilitates its uptake by plants. pnas.orgresearchgate.net Small quantities of TFA can be taken up directly from the atmosphere via the leaf surface, for example, through fog. umweltbundesamt.de This mechanism is supported by observations of TFA accumulation in the needles of conifers. umweltbundesamt.de

Transpiration Stream Concentration within Plant Tissues

Once absorbed by the roots, trifluoroacetate is transported within the plant primarily through the transpiration stream. pnas.orgoregonstate.edulternet.edu This process involves the movement of water from the roots to the leaves, where it then evaporates. As water is transpired from the leaves, the less volatile TFA is left behind and can accumulate in the leaf tissues. umweltbundesamt.dedioxin20xx.org

This concentration effect is a key factor in the bioaccumulation of TFA in plants. dioxin20xx.org The constant passive uptake of TFA from soil pore water via the transpiration stream can be expected to continue throughout the plant's life, as long as TFA is available in the soil. acs.org This is supported by findings in wheat experiments where a steady-state concentration of TFA was not reached, indicating continuous accumulation. encyclopedia.pubacs.org

Research has shown that TFA taken up by the roots is distributed to the above-ground parts of the plant. umweltbundesamt.de Studies on wheat have confirmed significant uptake of TFA through the roots and its transport to the upper parts of the plant. umweltbundesamt.de This process is particularly relevant in agricultural settings with fast-growing crops that have high water consumption. umweltbundesamt.de

Bioaccumulation Factors in Terrestrial and Aquatic Plants

Trifluoroacetate has the potential to bioaccumulate in both terrestrial and aquatic plants, with reported bioconcentration factors (BCFs) varying widely. mdpi.comencyclopedia.pub BCFs, which represent the ratio of a chemical's concentration in an organism to its concentration in the surrounding environment, have been reported to range from 4.9 to 1439 for TFA in some terrestrial plants. mdpi.comencyclopedia.pub

In terrestrial ecosystems, plants can take up TFA from the soil and through foliar absorption, leading to its accumulation. mdpi.comresearchgate.net For example, near a fluorochemical industrial site in China, TFA concentrations of up to 3800 mg/kg (dry weight) were detected in plants, with an average field bioaccumulation factor of 13,000. nih.gov High concentrations have also been found in various tree species, including up to approximately 1000 μg/kg (dry weight) in Lombardy poplar leaves. umweltprobenbank.de

While TFA is expected to accumulate in aquatic plants due to its presence in water, the potential for bioaccumulation in animals is considered low due to its low octanol-water partition coefficient. encyclopedia.pubdioxin20xx.org However, some studies have shown that TFA can accumulate in certain aquatic plants. acs.org

Below is a table summarizing reported bioaccumulation of TFA in various plant species.

| Plant Species | Environment | Reported Concentration/Factor | Source(s) |

| Various Terrestrial Plants | General | Bioconcentration factors from 4.9 to 1439 | mdpi.comencyclopedia.pub |

| Plants near Industrial Site | Terrestrial | Up to 3800 mg/kg (dry weight); Average field bioaccumulation factor of 13,000 | nih.gov |

| Lombardy Poplar (Populus nigra 'Italica') | Terrestrial | Up to ~1000 μg/kg (dry weight) | umweltprobenbank.de |

| Acer pensylvanicum (Striped Maple) | Terrestrial (Wetland) | Maximum of 79.80 ± 15.8 μg/g in leaves | pnas.org |

| Wheat (Triticum aestivum) | Hydroponic | Root concentration factor >1600 L/kg | nih.gov |

Transfer Pathways within Agricultural Systems (Plant to Livestock)

The accumulation of trifluoroacetate in agricultural crops raises concerns about its potential transfer to livestock. nih.gov When livestock consume plants containing TFA, the compound can enter their systems. While TFA is generally reported to be easily excreted by mammals and is unlikely to bioaccumulate significantly in them, the continuous ingestion of contaminated feed could lead to detectable levels. mdpi.comnih.gov

Research is needed to better understand the transfer of TFA from crops with elevated levels to livestock, including its presence in meat and milk. nih.gov The presence of TFA has been detected in plant-based foods and beverages like beer and tea, suggesting that ingestion of these products is a potential route for human and animal exposure. umweltbundesamt.denih.gov For instance, the TFA concentrations found in beer were attributed to its presence in the malt, indicating accumulation in the plant components. umweltbundesamt.de

The degradation of certain pesticides containing the -CF3 group can also contribute to TFA levels in agricultural soils and subsequent uptake by crops. researchgate.netunep.org This highlights a diffuse input pathway for TFA into the agricultural system. umweltbundesamt.de

Biogeochemical Cycling and Environmental Fluxes of Trifluoroacetate

The biogeochemical cycling of trifluoroacetate is characterized by its high persistence and mobility in the environment. mdpi.comacs.org TFA is highly soluble in water and exists predominantly as the trifluoroacetate anion in aqueous phases. mdpi.com This stability means it has no known significant degradation pathways in environmental waters. mdpi.com

The primary route for TFA entering the environment is through wet deposition, such as rain and snow, which accounts for approximately 80% of its total atmospheric loss. mdpi.com Atmospheric degradation of hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs) is a major source of atmospheric TFA. mdpi.comunep.org Once deposited, TFA is expected to partition almost entirely into aqueous phases, including rivers, lakes, and oceans. mdpi.com

Soils can retain some TFA, particularly those with high organic matter content and at lower pH levels. oregonstate.eduacs.org Organic soils from wetlands, peatlands, and boreal forests have shown the greatest retention. acs.org However, in many soils, TFA is considered mobile and can be leached into groundwater. lternet.eduacs.org

The environmental fluxes of TFA have been increasing. acs.org Monitoring data from the late 1990s to the 2020s show a significant increase in TFA concentrations in various environmental compartments, including precipitation, rivers, groundwater, and plants. acs.org For example, a comparison of TFA levels in rain samples from the mid-1990s and later years suggests an upward trend. dss.go.th This increase is likely due to rising emissions of its gaseous precursors. umweltprobenbank.de The ultimate environmental sink for TFA is the hydrosphere, particularly terminal sinks like salt lakes and oceans, where it can accumulate over time due to evaporation. acs.orgunep.org

Environmental Monitoring and Advanced Analytical Methodologies for Trifluoroacetate

Development and Application of Analytical Techniques for Trifluoroacetate

The unique physicochemical properties of trifluoroacetate, particularly its high polarity and water solubility, present challenges for its quantification. nih.gov Consequently, a range of sophisticated analytical techniques has been developed and refined to detect and measure TFA in various environmental matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography is a powerful tool for separating and analyzing volatile compounds. However, due to its ionic nature and low volatility, trifluoroacetate cannot be directly analyzed by GC-MS. To overcome this, a derivatization step is required to convert TFA into a more volatile and thermally stable compound. shimadzu.com

This process typically involves esterification. A common method is the reaction of TFA with an alcohol in the presence of an acid catalyst, or with a stronger alkylating agent, to form a trifluoroacetate ester. google.com For instance, reacting TFA with dimethyl sulfate (B86663) (DMS) in concentrated sulfuric acid produces the volatile methyl trifluoroacetate (MTFA), which is then suitable for GC analysis. nih.govacs.org Other derivatizing agents, such as trifluoroacetic anhydride (B1165640), can also be used. shimadzu.commdpi.com The resulting derivatives are then separated on a capillary column and detected by a mass spectrometer, which provides high selectivity and sensitivity for accurate quantification. nih.govnih.gov This technique has been successfully applied to analyze TFA in both water and air samples. nih.gov

Ion Chromatography for Aqueous Matrices

Ion chromatography (IC) is a highly effective and widely used technique for the determination of ionic species like trifluoroacetate in aqueous samples. sdstate.eduthermofisher.com The method is advantageous due to its simplicity, sensitivity, and potential for automation. thermofisher.com The fundamental principle of IC is the separation of ions based on their interaction with an ion-exchange stationary phase. thermofisher.com

For TFA analysis, the sample is injected into the IC system, where it passes through an anion-exchange column. thermofisher.com These columns are typically functionalized with alkyl quaternary ammonium (B1175870) groups. thermofisher.com The separation occurs as an anion-exchange displacement process between the sample anions and the ions in the eluent. thermofisher.com To enhance sensitivity, a suppressor is used after the analytical column. lcms.cz The suppressor reduces the background conductivity of the eluent while increasing the electrical conductance of the analyte ions, leading to significantly improved signal-to-noise ratios. thermofisher.comlcms.cz This allows for the detection of TFA at low concentrations, often in the mg/L (parts per million) to sub-ppb (parts per billion) range. sdstate.eduthermofisher.com Modern Reagent-Free™ Ion Chromatography (RFIC) systems can automatically generate high-purity eluents, simplifying method development and improving reproducibility. lcms.cz

Headspace Gas Chromatography with Electron Capture Detection

Headspace gas chromatography (HSGC) coupled with an electron capture detector (ECD) is another sensitive method for determining trace levels of TFA in environmental samples. nih.govacs.org This technique is particularly well-suited for volatile compounds in complex matrices. As with GC-MS, TFA must first be derivatized to a volatile form, such as methyl trifluoroacetate (MTFA). nih.gov

The derivatization reaction is carried out in a sealed headspace vial containing the aqueous sample, dimethyl sulfate, and concentrated sulfuric acid. acs.org The conditions are optimized to favor the partitioning of the volatile MTFA into the vapor phase (the headspace) above the sample. nih.gov An automated system then injects a portion of this vapor into the GC. acs.org The electron capture detector is extremely sensitive to halogenated compounds like MTFA, allowing for very low detection limits. acs.org For water samples, detection limits can be as low as 25 pg/mL after an evaporative concentration step, while for air samples, limits of 1 ng/m³ have been achieved. nih.gov

Total Oxidisable Precursor (TOP) Assay for Trifluoroacetate Precursors

The Total Oxidisable Precursor (TOP) assay is a powerful analytical approach designed to estimate the concentration of a wide range of per- and polyfluoroalkyl substances (PFAS) that can transform into terminal perfluoroalkyl acids (PFAAs), including TFA. diva-portal.orgwikipedia.orgdioxin20xx.org The method involves the chemical oxidation of a sample to convert these "precursor" compounds into quantifiable PFAAs. dioxin20xx.org

The oxidation is typically achieved by heating the sample in the presence of a strong oxidizing agent, such as potassium persulfate, under basic conditions to generate hydroxyl radicals. diva-portal.orgacs.org These radicals attack and break down the precursor molecules, converting them into stable PFAAs. alsglobal.com By measuring the concentrations of specific PFAAs before and after oxidation, the concentration of the precursors can be inferred. dioxin20xx.org While the TOP assay is effective for many longer-chain PFAS, it has limitations for ultra-short-chain compounds like TFA, as recoveries can be low and variable due to challenges in the post-oxidation extraction process. diva-portal.org However, recent optimizations to the method, such as adjusting sample pH prior to solid-phase extraction, have shown to significantly improve the recovery of TFA, increasing it from 2% to 54% in one study. diva-portal.org This allows for a more comprehensive understanding of the contribution of various pharmaceuticals and industrial chemicals as sources of TFA in the environment. diva-portal.org

Spatiotemporal Distribution and Concentration Trends of Trifluoroacetate

Global Background Concentrations and Variability

Trifluoroacetate is ubiquitously present in the global environment, found in rainwater, surface waters, oceans, and even in pre-industrial ice cores. pnas.orgdss.go.thresearchgate.net Concentrations, however, vary significantly depending on location and proximity to anthropogenic sources.

Research indicates the existence of natural, pre-industrial background levels of TFA. researchgate.net Studies of Antarctic firn cores have detected TFA in layers dating back to the 19th century. researchgate.net Furthermore, ocean water, even at great depths, contains TFA at a relatively consistent concentration of approximately 200 ng/L, suggesting accumulation over long periods from sources that may include sub-sea volcanic activity. fluorocarbons.org

In contemporary environments, TFA concentrations are often elevated, pointing to significant inputs from the atmospheric degradation of HFCs, HCFCs, and other fluorochemicals. sdstate.edudss.go.th Concentrations in rainwater can range from less than 10 ng/L in remote background locations to over 200 ng/L in more industrialized regions like central Europe and parts of the United States. pnas.orgdss.go.th Surface waters, such as rivers and lakes, show similar variability, with reported concentrations ranging from around 60 ng/L to over 600 ng/L in Europe. pnas.orgdss.go.th Terminal water bodies, like salt lakes, can accumulate TFA to much higher levels over time, with concentrations in the Dead Sea reaching 6,400 ng/L. fluorocarbons.org These measured environmental concentrations are often higher than what can be explained by the degradation of known HFC and HCFC precursors alone, implying that other industrial or commercial sources contribute to the global TFA budget. pnas.orgdss.go.th

The following table summarizes representative concentrations of Trifluoroacetate found in various environmental matrices across the globe.

Data derived from multiple scientific studies. This table is for illustrative purposes and represents a range of reported values.

View Trifluoroacetate Concentration Data

| Environmental Matrix | Location | Reported Concentration Range (ng/L) | Reference |

|---|---|---|---|

| Rainwater | Central Europe | 30 - 240 | pnas.org |

| Rainwater | Global Average (from HFC-134a) | 20 - 50 (estimated) | fluorocarbons.org |

| Rainwater | Various Global Sites | 1 - 1100 | researchgate.net |

| Surface Water (Rivers) | Central Europe | 60 - 630 | pnas.orgdss.go.th |

| Ocean Water | Global (various depths) | ~200 | researchgate.netfluorocarbons.org |

| Salt Lakes | Dead Sea | 6,400 | fluorocarbons.org |

| Salt Lakes | Pyramid Lake, USA | up to 40,900 | researchgate.net |

| Pre-industrial Firn Core | Antarctica | 3 - 56 | researchgate.net |

Regional and Local Hotspot Identification and Characterization

The identification of regional and local hotspots of trifluoroacetate (TFA) is crucial for understanding its distribution and sources. Urban areas are significant hotspots due to higher emissions of precursor compounds from industrial activities and the use of refrigerants. For instance, studies have identified elevated TFA concentrations in precipitation in various cities in China, with a median concentration of 150 ng/L and a range extending up to 1800 ng/L. elementar.com Similarly, streams located downwind of the San Francisco Bay Area have shown the highest concentrations in regional studies, highlighting the impact of urban plumes on local TFA deposition. elementar.com

In Germany, analysis of rainwater across eight locations in 2018-2019 revealed a median TFA concentration of 0.210 μg/L, with a maximum measured concentration reaching 57 μg/L. acs.org Agricultural lands can also become significant sinks and potential hotspots for TFA, primarily due to the degradation of certain pesticides containing the -CF3 group. nih.gov Furthermore, industrial fluorochemical production sites are major point sources, leading to exceptionally high local concentrations. For example, in the vicinity of a fluorochemical industrial site in China, TFA concentrations in plants were detected up to 3800 mg/kg dry weight. nih.gov

Temporal Trend Analysis in Precipitation, Surface Waters, and Biota

Temporal trend analyses consistently show a significant increase in trifluoroacetate (TFA) concentrations in various environmental compartments over the past few decades. nih.govsigmaaldrich.com This increase is largely attributed to the atmospheric degradation of hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), which were introduced as replacements for ozone-depleting substances. mdpi.comresearchgate.net

In surface waters, dramatic increases have been observed globally. A study of five urban lakes in Beijing, China, reported a 17-fold increase in TFA concentrations over a ten-year period from 2002 to 2012. elementar.comnih.gov Similarly, a comprehensive study of surface waters in the United States found an average 6-fold increase between 1998 and 2021. elementar.comnih.gov In terminal water bodies, which lack outlets, TFA can accumulate over time. For example, while the concentration in Mono Lake, California, remained stable, its input streams saw a 6.5-fold increase between 1997 and 2022. researchgate.net Other terminal systems like Pyramid Lake and Stillwater National Wildlife Refuge also showed significant increases in both the water bodies and their feeding rivers. researchgate.net

Precipitation data corroborates these trends. In Germany, rainfall measurements indicated a 3- to 4-fold increase in TFA concentrations between the mid-1990s and 2018/2019. elementar.comnih.gov

Biota, particularly vascular plants, also reflect the rising environmental levels of TFA. sigmaaldrich.com Due to its high mobility, TFA is readily taken up by plants through their roots and accumulates, especially in the leaves, accelerated by transpiration. acs.orgnih.gov A study analyzing archived leaf samples from the German Environmental Specimen Bank (from 1989 to 2020) was the first to describe temporal trends of TFA in biota. nih.govsigmaaldrich.com It found a statistically significant positive trend in TFA concentrations for most tree species and sites, with the highest concentrations (up to approximately 1000 μg/kg dry weight) in Lombardy poplar leaves. nih.govsigmaaldrich.com This suggests that plants can serve as effective biomonitors for TFA in the terrestrial environment. acs.orgnih.gov

Interactive Data Table: Temporal Increases in Trifluoroacetate (TFA) Concentrations

| Location/Matrix | Time Period | Fold Increase | Reference |

| Beijing, China (Urban Lakes) | 2002-2012 | 17-fold | elementar.comnih.gov |

| United States (Surface Waters) | 1998-2021 | 6-fold | elementar.comnih.gov |

| Germany (Precipitation) | 1996/97-2018/20 | 3- to 5-fold | nih.gov |

| Germany (Tree Leaves) | 1985-2022 | ~6-fold | nih.gov |

| Arctic (Ice Cores) | pre-1990 vs post-2000 | ~10-fold | nih.gov |

| Mono Lake, CA (Input Streams) | 1997-2022 | 6.5-fold | researchgate.net |

| Pyramid Lake, NV (Input River) | 1998-2021 | 5.5-fold | researchgate.net |

Vertical Profiles in Oceanic Water Columns and Polar Ice Cores

Vertical profiling of trifluoroacetate (TFA) in oceanic water columns and polar ice cores provides critical insights into its historical deposition and long-range transport.

In the oceans, TFA concentrations vary spatially. The Atlantic Ocean generally exhibits higher concentrations (up to >150 ng/L) than the Pacific Ocean (<10 ng/L to 60 ng/L). jamstec.go.jplgcstandards.com A study of 22 sites across the Arctic, Atlantic, and Pacific Oceans revealed interesting vertical distributions. jamstec.go.jplgcstandards.com In the Canada Basin of the Arctic Ocean, TFA concentrations were variable (60-160 ng/L) down to 700 meters. jamstec.go.jp Notably, in deep waters with 14C ages over 1000 years, TFA concentrations were found to be constant at around 150 ng/L. jamstec.go.jp This has led to a debate about the existence of natural sources of TFA, such as deep-sea hydrothermal vents, although this hypothesis remains controversial. jamstec.go.jpnih.gov In contrast, a different study in the Arctic Ocean did not find other per- and polyfluoroalkyl substances (PFAS) at depths below 250 meters, suggesting that a delivery mechanism for modern anthropogenic TFA to the deep ocean is not apparent. nih.gov Profiles in the North Atlantic showed consistently high TFA values at all depths. jamstec.go.jplgcstandards.com The northwestern Pacific Ocean profiles showed low surface concentrations, which increased with depth to a maximum of about 60 ng/L. jamstec.go.jp

Polar ice cores serve as valuable archives of atmospheric deposition. mdpi.com Analysis of ice cores from the Devon Ice Cap and Mt. Oxford icefield in the Canadian Arctic shows that TFA deposition fluxes began to increase significantly after 1990, coinciding with the implementation of the Montreal Protocol and the introduction of CFC substitutes. researchgate.net TFA represented 71% of the total mass of C2–C11 perfluoroalkyl carboxylic acids (PFCAs) in one Arctic ice core. mdpi.com Studies on Antarctic snow and ice have also been undertaken to determine TFA concentrations and assess its potential as a tracer for anthropogenic contamination and for dating snow and ice layers. nih.gov These studies confirm the ubiquitous presence of TFA and show increasing depositional trends over time. mdpi.comnih.gov

Interactive Data Table: TFA Concentrations in Oceanic and Polar Environments

| Location | Depth/Time Layer | Concentration / Flux | Reference |

| Atlantic Ocean | Various Depths | >150 ng/L | jamstec.go.jplgcstandards.com |

| Pacific Ocean | Surface (top 100m) | <10 ng/L | jamstec.go.jp |

| Pacific Ocean | Deeper Waters | up to 60 ng/L | jamstec.go.jp |

| Arctic Ocean (Canada Basin) | 0 - 700 m | 60 - 160 ng/L | jamstec.go.jp |

| Arctic Ocean (Canada Basin) | > 700 m (>1000 yr old) | 150 ng/L | jamstec.go.jp |

| Devon Ice Cap, Canada | 2014 | 40.3 ng/L | elementar.com |

| Mt. Oxford, Canada | 2016 | 137 ng/L | elementar.com |

| Arctic Ice Cores | Post-1990 | Rapidly increasing flux | researchgate.net |

Isotopic Analysis in Source Apportionment Studies

Compound-specific isotope analysis (CSIA) is a powerful technique for source apportionment and for tracking the environmental fate of contaminants. However, its application to trifluoroacetate (TFA) is met with significant analytical challenges. The principle of CSIA relies on measuring the ratios of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) of a compound, as these ratios can vary depending on the source material and the transformation processes it has undergone.

For TFA, direct isotopic analysis is complicated by its chemical properties. Derivatization is often required to make the analyte suitable for gas chromatography-isotope ratio mass spectrometry (GC-IRMS). acs.org For instance, derivatization with trifluoroacetic anhydride (TFAA) has been used for hydrogen isotope analysis of other compounds. acs.org However, the presence of fluorine in the TFA molecule itself poses a problem during analysis, as the formation of hydrogen fluoride (B91410) (HF) can interfere with measurements and damage instrument components. nih.gov

Furthermore, derivatization adds exogenous carbon or hydrogen atoms to the target molecule, which dilutes the original isotopic signal and introduces uncertainty into the measurements. This requires careful correction using isotope mass balance calculations. Despite these hurdles, research is ongoing. Isotopically labeled TFA standards, such as Sodium trifluoroacetate-1-¹³C and Sodium Trifluoroacetate-¹³C₂, are commercially available, which are essential for developing and validating analytical methods, including isotope dilution techniques. mdpi.com While CSIA has been successfully applied to other pollutants to distinguish between sources and quantify degradation, its use for direct source apportionment of environmental TFA is still an emerging field requiring further methodological development to overcome the current analytical challenges.

Challenges in Environmental Measurement and Contamination Control

The accurate measurement of trifluoroacetate (TFA) in environmental samples is fraught with challenges, primarily stemming from its ubiquitous nature, high polarity, and the potential for sample contamination.

A major analytical hurdle is the difficulty in separating the highly polar TFA from other sample matrix components using standard reversed-phase liquid chromatography (LC) columns, such as C18. Its high water solubility means it has very little retention on these columns, making quantification difficult. Specialized chromatographic techniques, such as the use of trap columns or alternative column chemistries, are often necessary to achieve successful separation and analysis.

Contamination control is perhaps the most critical challenge. TFA is widely present as a background contaminant in analytical laboratories, originating from the degradation of fluoropolymers (e.g., PTFE) used in lab equipment, tubing, and solvent lines, as well as being present in reagent chemicals. This can lead to false positive results, especially when measuring the low concentrations typically found in environmental samples. Rigorous contamination control measures are essential, including the use of high-purity reagents, pre-cleaned labware, and the systematic analysis of laboratory and field blanks to identify and subtract background levels. The process of sample collection, storage, and transport also carries a high risk of introducing contamination, which must be carefully managed. The lack of reliable and standardized data for both environmental concentrations and emissions further complicates the assessment of TFA pollution.

Ecological Impacts of Trifluoroacetate in Environmental Systems

Effects on Aquatic Organisms and Ecosystems

Given its high solubility in water, a significant focus of research has been on the effects of trifluoroacetate on aquatic life. mdpi.com Generally, TFA exhibits low toxicity to many aquatic organisms, though some species show greater sensitivity. mdpi.comtandfonline.com

Algal Growth and Physiological Responses

The response of algae to trifluoroacetate exposure varies significantly among species. While most algae tested show low sensitivity, with EC50 values (the concentration causing a 50% effect) often exceeding 100 mg/L, one species, Selenastrum capricornutum (now known as Raphidocelis subcapitata), has demonstrated a higher sensitivity. tandfonline.comoup.comepa.gov For S. capricornutum, a no-observed-effect concentration (NOEC) has been determined to be as low as 0.12 mg/L. tandfonline.comoup.comepa.gov

The toxic effect of TFA on S. capricornutum is thought to be algistatic, meaning it inhibits growth rather than killing the cells. oup.comoup.com This inhibition may be due to the interference of TFA or a metabolite with the citric acid cycle. oup.comepa.gov Interestingly, the growth of S. capricornutum can recover when TFA is removed from the environment or when citric acid is added to the culture, suggesting a reversible effect. oup.comepa.gov

Interactive Table: Toxicity of Trifluoroacetate to Various Algal Species

| Species | Test Duration | Endpoint | Result (mg/L) | Reference |

| Selenastrum capricornutum | 72 hours | NOEC | 0.12 | oup.comepa.gov |

| Chlorella vulgaris | - | EC50 | >100 | oup.comepa.gov |

| Scenedesmus subspicatus | - | EC50 | >100 | oup.comepa.gov |

| Chlamydomonas reinhardtii | - | EC50 | >100 | oup.comepa.gov |

| Dunaliella tertiolecta | - | EC50 | >100 | oup.comepa.gov |

| Euglena gracilis | - | EC50 | >100 | oup.comepa.gov |

| Phaeodactylum tricornutum | - | EC50 | >100 | oup.comepa.gov |

| Navicula pelliculosa | - | EC50 | >100 | oup.comepa.gov |

| Skeletonema costatum | - | EC50 | >100 | oup.comepa.gov |

| Anabaena flos-aquae | - | EC50 | >100 | oup.comepa.gov |

| Microcystis aeruginosa | - | EC50 | >100 | oup.comepa.gov |

Effects on Freshwater Invertebrate Species

Freshwater invertebrates, a crucial component of aquatic food webs, have also been tested for their sensitivity to trifluoroacetate. Acute toxicity tests on the water flea (Daphnia magna) showed no adverse effects at a concentration of 1,200 mg/L. tandfonline.comoup.comepa.gov This indicates a very low acute toxicity of TFA to this key invertebrate species.

Impacts on Fish Species and Aquatic Biota

Similar to invertebrates, fish have demonstrated a low sensitivity to trifluoroacetate in acute toxicity studies. For the zebra fish (Danio rerio), no effects were observed at a concentration of 1,200 mg/L. tandfonline.comoup.comepa.gov The low octanol/water partition coefficient of TFA suggests that it has no potential to bioaccumulate in aquatic organisms. acs.orgresearchgate.net

Effects on Terrestrial Flora and Agricultural Systems

Trifluoroacetate can be taken up by terrestrial plants from both the soil through their roots and directly from the atmosphere through their leaves. mdpi.comfluorocarbons.org Once absorbed, it can be translocated within the plant.

Research on the effects of TFA on terrestrial plants has yielded varied results. One study found that the application of sodium trifluoroacetate (NaTFA) at a concentration of 1000 mg/L to the seeds of various crops, including sunflower, cabbage, lettuce, tomato, mung bean, soybean, wheat, corn, oats, and rice, did not affect their germination. tandfonline.com Furthermore, foliar application of a 100 mg/L NaTFA solution to field-grown plants did not impact the growth of several crop species. tandfonline.com

However, other studies have indicated that TFA can have inhibitory effects on plant growth and photosynthesis, particularly at higher concentrations. nih.gov In a hydroponic study, Zea mays (corn) was generally more severely affected by TFA than Phaseolus vulgaris (bean), showing a significant decrease in carboxylation efficiency and the activity of the enzyme RuBisCO. nih.gov The study also pointed to TFA-induced uncoupling of the oxygen-evolving complex and inhibition of electron transport in the photosynthetic process. nih.gov

The uptake and accumulation of TFA in plants are of interest. Some terrestrial plants have been reported to bioaccumulate TFA, with bioconcentration factors varying widely. mdpi.com For instance, wheat roots have been shown to efficiently absorb and accumulate TFA from hydroponic solutions. mdpi.com The accumulation of TFA in plants, including crops, is an area of ongoing research, as it represents a potential pathway for human exposure. nih.govresearchgate.net

Interactive Table: Effects of Trifluoroacetate on Terrestrial Plants

| Plant Species | Exposure Type | Effect | Concentration (mg/L) | Reference |

| Various crops (sunflower, cabbage, etc.) | Seed treatment | No effect on germination | 1000 | tandfonline.com |

| Various crops (sunflower, soya, etc.) | Foliar application | No effect on growth | 100 | tandfonline.com |

| Phaseolus vulgaris (Bean) | Hydroponic | Inhibition of photosynthesis | 0.625 - 160 | nih.gov |

| Zea mays (Corn) | Hydroponic | Severe inhibition of photosynthesis | 0.625 - 160 | nih.gov |

Plant Growth and Development Alterations

The impact of trifluoroacetate on plant growth and development is highly dependent on the concentration. At levels currently found in the environment, even in areas with higher deposition, TFA appears to have low toxicity to plants. wikipedia.org For instance, foliar application of a 100 mg/L sodium trifluoroacetate (NaTFA) solution to various field-grown plants, including sunflower, soy, wheat, and maize, did not affect their growth. Similarly, hydroponic studies showed no effects on certain wheat and soy varieties at concentrations up to 10 mg/L.

However, at significantly higher concentrations, which are several thousand times greater than those typically expected from environmental deposition, TFA can inhibit plant growth. wikipedia.org Reports have indicated growth inhibition in seedlings of tomato and wheat at concentrations greater than 5 x 10⁻⁴ M, and in sunflowers and mung beans at levels above 9 x 10⁻⁶ M. These concentrations are substantially higher than those anticipated in environmental scenarios like precipitation.

Table 1: Effects of Trifluoroacetate on Plant Growth in Various Studies

| Plant Species | Exposure Type | Concentration | Observed Effect | Source |

|---|---|---|---|---|

| Sunflower, Soya, Wheat, Maize, etc. | Foliar Application | 100 mg/L | No effect on growth | |

| Wheat (var. Hanno) | Hydroponic | 10 mg/L | No effect | |

| Bean, Maize | Water-culture | 2.5 mg/L | No effect on growth | |

| Tomato, Wheat seedlings | Solution | >5 x 10⁻⁴ M | Growth inhibition | |

| Sunflower, Mung bean, Wheat | Solution | >9 x 10⁻⁶ M | Growth inhibition |

Accumulation in Plant Tissues and its Physiological Consequences

Trifluoroacetate is readily taken up by plants from the soil and water. wikipedia.org The primary mechanism for this uptake is through the roots, from where it is transported via the transpiration stream and tends to accumulate, or bioconcentrate, in leaf tissues. Hydroponic experiments have revealed that the root uptake of TFA can be exceptionally high compared to other short-chain PFCAs, with a root concentration factor reported to be over 1600 L/kg. fishersci.befishersci.at

Once accumulated, the physiological consequences appear to be minimal at environmentally relevant concentrations. In a study on wetland plant species exposed to TFA concentrations of 100 and 1,000 µg/L, the compound accumulated in foliar tissues, but no adverse physiological responses, such as impacts on general plant health or photosynthetic rates, were observed. In some cases, the concentration of TFA in the leaves was found to stabilize or even decrease after several months of exposure. Despite this accumulation, there is limited evidence of significant harm to the plants themselves under current environmental conditions. alfa-chemistry.com

Impact on Seed Germination and Early Plant Development

Research indicates that trifluoroacetate has a negligible impact on seed germination and the initial stages of plant development. Studies where seeds of a wide variety of plants—including sunflower, cabbage, lettuce, tomato, and rice—were treated with a high concentration (1000 mg/L) of sodium trifluoroacetate showed no effect on germination.

Furthermore, even when TFA accumulates in seeds as a result of the parent plant's exposure, germination success does not appear to be affected. This suggests that the processes controlling seed viability and early embryonic growth are resilient to the presence of this compound at significant concentrations.

Interactions with Soil Ecosystems and Microbial Processes